3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride
CAS No.: 63938-62-5
Cat. No.: VC18441588
Molecular Formula: C17H18Cl2N2
Molecular Weight: 321.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63938-62-5 |
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Molecular Formula | C17H18Cl2N2 |
Molecular Weight | 321.2 g/mol |
IUPAC Name | (4-chlorophenyl)methyl-[2-(1H-indol-3-yl)ethyl]azanium;chloride |
Standard InChI | InChI=1S/C17H17ClN2.ClH/c18-15-7-5-13(6-8-15)11-19-10-9-14-12-20-17-4-2-1-3-16(14)17;/h1-8,12,19-20H,9-11H2;1H |
Standard InChI Key | MTYIWYMRDBLJAZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC[NH2+]CC3=CC=C(C=C3)Cl.[Cl-] |
Introduction
Structural Overview
Chemical Name:
3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride
Molecular Formula:
C17H18Cl2N2
Molecular Weight:
321.25 g/mol
Structure:
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The compound consists of an indole core substituted with a 2-(4-chlorobenzylamino)ethyl group.
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A hydrochloride salt is attached to enhance solubility and stability.
Synthesis and Preparation
The synthesis of 3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride typically involves the following steps:
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Starting Materials:
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Indole derivatives
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4-Chlorobenzylamine
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Ethylating agents such as ethylene bromide or ethylene chloride
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Reaction Conditions:
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The reaction proceeds via nucleophilic substitution where the amino group on 4-chlorobenzylamine reacts with an ethylating agent to form the intermediate.
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This intermediate is then coupled with the indole core under acidic or catalytic conditions.
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Purification:
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The final product is often purified using recrystallization or chromatography to isolate the monohydrochloride salt.
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Pharmacological Potential
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The compound's structure suggests potential activity as a receptor modulator, particularly targeting serotonin or dopamine receptors due to its indole backbone.
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It may also exhibit properties as a ligand for G-protein coupled receptors, making it valuable in neurological or psychiatric research.
Drug Development
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The hydrochloride salt form improves bioavailability, making it suitable for oral or injectable formulations.
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It could serve as a lead compound for designing drugs targeting central nervous system disorders.
Analytical Characterization
To confirm the identity and purity of 3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride, the following analytical techniques are commonly employed:
Technique | Purpose |
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Nuclear Magnetic Resonance (NMR) | Confirms structural details of the indole and benzylamine groups |
Mass Spectrometry (MS) | Verifies molecular weight and fragmentation patterns |
Infrared Spectroscopy (IR) | Identifies functional groups such as amines and chlorides |
High-Performance Liquid Chromatography (HPLC) | Assesses purity and detects impurities |
Storage
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Store in airtight containers away from moisture and light to prevent degradation.
Research Directions
Future studies on this compound could focus on:
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Evaluating its pharmacokinetics and pharmacodynamics in preclinical models.
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Investigating its role as a precursor for synthesizing more potent derivatives.
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Exploring its potential as a therapeutic agent for neurodegenerative diseases or microbial infections.
This detailed analysis highlights the importance of 3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride in scientific research, emphasizing its structural features, synthesis pathways, and potential applications in drug development.
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